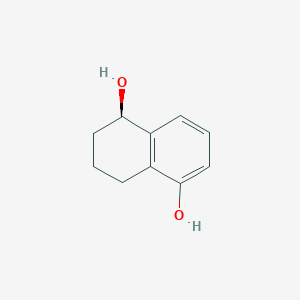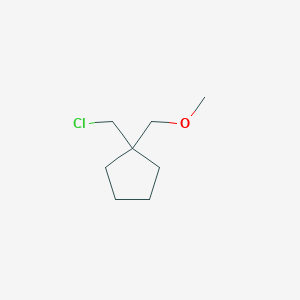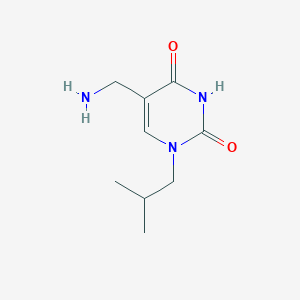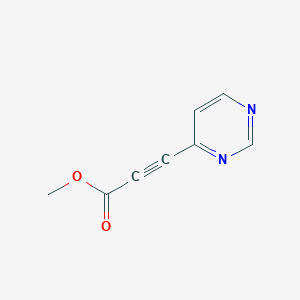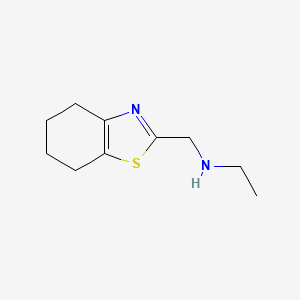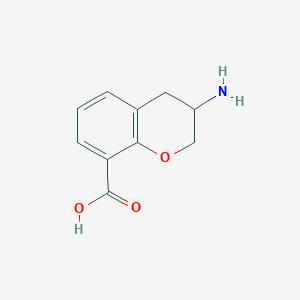
3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid is a chemical compound with the molecular formula C₁₀H₁₁NO₃ It is a derivative of 1-benzopyran, a bicyclic structure consisting of a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as salicylic aldehyde and ethyl cyanoacetate.
Cyclization: The initial step involves the cyclization of these starting materials to form the benzopyran ring system.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzopyran derivatives, which may have different functional groups attached to the benzopyran ring system.
Scientific Research Applications
3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its interactions with biological receptors, particularly serotonin receptors.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid involves its interaction with serotonin receptors, particularly the 5-HT1A receptor. The compound acts as a ligand, binding to the receptor and modulating its activity. This interaction can lead to anxiolytic effects, making it a potential candidate for the development of new anxiolytic drugs.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-3-amino-2H-1-benzopyran derivatives: These compounds share a similar core structure but may have different substituents on the benzopyran ring.
5-Substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives: These derivatives have various substituents at the 5-position, affecting their biological activity.
Uniqueness
3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a carboxylic acid group on the benzopyran ring makes it a versatile compound for various applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-amino-3,4-dihydro-2H-chromene-8-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c11-7-4-6-2-1-3-8(10(12)13)9(6)14-5-7/h1-3,7H,4-5,11H2,(H,12,13) |
InChI Key |
GGAAENLTMDRLAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C=CC=C2C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


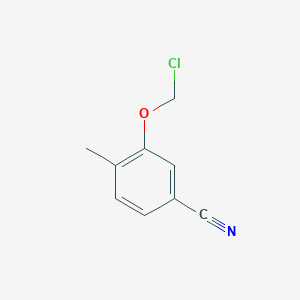
![[5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol](/img/structure/B13189091.png)
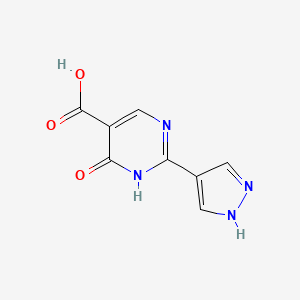
![[2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13189099.png)

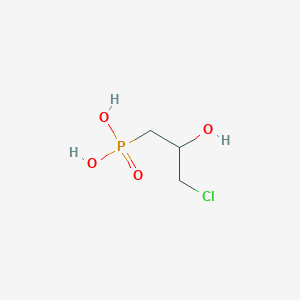
amine](/img/structure/B13189115.png)

